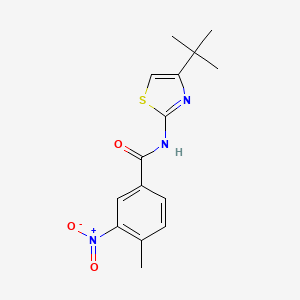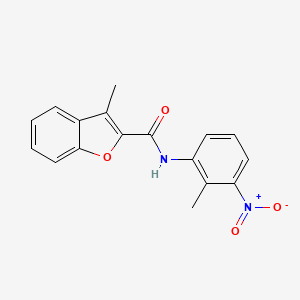
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide
概要
説明
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the class of 1,3,4-thiadiazoles.
作用機序
Target of Action
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide is a type of 1,3,4-thiadiazole derivative . These compounds are known to interact with a variety of biological targets. For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit the urease enzyme , which plays a crucial role in the survival and pathogenesis of urease-positive microorganisms .
Mode of Action
For instance, some derivatives have been found to inhibit the urease enzyme by occupying the active site, leading to a competitive type of inhibition .
Biochemical Pathways
Given the known activity of some 1,3,4-thiadiazole derivatives against the urease enzyme , it’s possible that this compound could affect the urea cycle and other related biochemical pathways.
Result of Action
Given the known activity of some 1,3,4-thiadiazole derivatives against the urease enzyme , it’s possible that this compound could inhibit the growth of urease-positive microorganisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps :
Formation of the Thiadiazole Ring: The initial step involves the reaction of hydrazine hydrate with carbon disulfide in the presence of potassium hydroxide to form the intermediate 1,3,4-thiadiazole ring.
Cyclopropyl Substitution: The cyclopropyl group is introduced by reacting the thiadiazole intermediate with cyclopropylamine under reflux conditions.
Butanamide Formation: The final step involves the acylation of the cyclopropyl-substituted thiadiazole with butanoyl chloride in the presence of a base such as potassium carbonate in acetone.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the cyclopropyl and butanamide groups.
Substitution: Substituted thiadiazole derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
類似化合物との比較
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer properties.
N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide: Another thiadiazole derivative with promising anticancer activity.
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide: Studied for its antimicrobial properties.
This compound stands out due to its unique cyclopropyl substitution, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
特性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-2-3-7(13)10-9-12-11-8(14-9)6-4-5-6/h6H,2-5H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFJHIVHGGLHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3488821.png)

![5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B3488849.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B3488853.png)



![1-AZEPANYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B3488875.png)

![N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-2-FURAMIDE](/img/structure/B3488885.png)
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3488897.png)

![2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE](/img/structure/B3488914.png)
